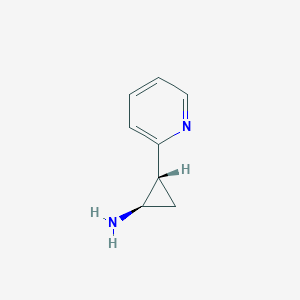
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a pyridine moiety. The compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine with a cyclopropane precursor under conditions that favor the formation of the cyclopropane ring. This can be achieved using reagents such as diazo compounds or carbenes in the presence of catalysts like rhodium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow processes or batch reactions optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine: The enantiomerically pure form of the compound.
2-(pyridin-2-yl)cyclopropane-1-carboxylic acid: A structurally related compound with a carboxylic acid group.
2-(pyridin-2-yl)cyclopropane-1-methanol: A similar compound with a hydroxymethyl group.
Uniqueness
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyridine moiety. This combination of features can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(1R,2R)-2-pyridin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5,9H2/t6-,7-/m1/s1 |
InChI Key |
OBFHWMAYVILOEL-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=N2 |
Canonical SMILES |
C1C(C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


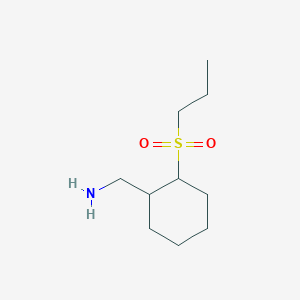
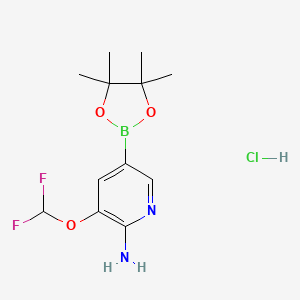
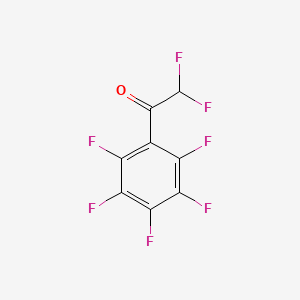

![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)
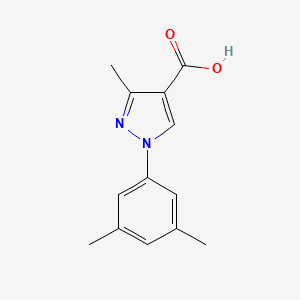
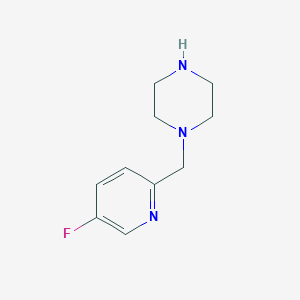

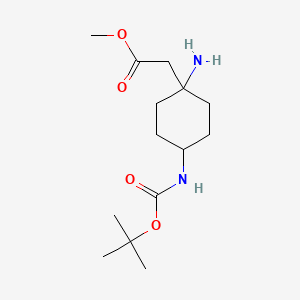
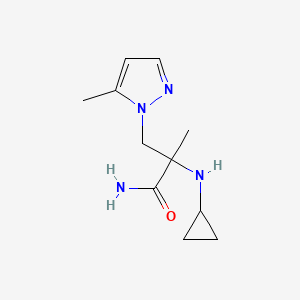
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)


![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
